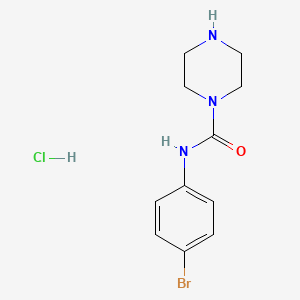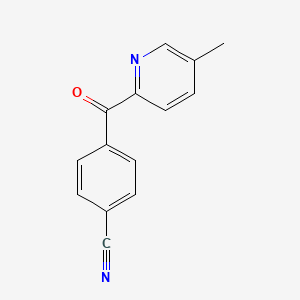
2-(4-Cyanobenzoyl)-5-methylpyridine
Overview
Description
2-(4-Cyanobenzoyl)-5-methylpyridine is an organic compound . It is not intended for human or veterinary use but for research purposes.
Molecular Structure Analysis
The molecular formula of 2-(4-Cyanobenzoyl)-5-methylpyridine is C14H10N2O . The InChI code is 1S/C14H10N2O/c1-10-6-7-16-13(8-10)14(17)12-4-2-11(9-15)3-5-12/h2-8H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Cyanobenzoyl)-5-methylpyridine is 222.24 g/mol .Scientific Research Applications
Chiral Selective Synthesis
The compound is used in the ketoreductase-assisted synthesis of chiral selective tert-butyl {5- [(4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate . This process involves the screening of ketoreductases capable of performing chiral selective reduction .
Pharmaceutical Ingredient
Tert-butyl {5- [(4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate, which can be synthesized using 2-(4-Cyanobenzoyl)-5-methylpyridine, is an important pharmaceutical entity. It acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate . These drugs are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .
Synthesis of Benzohydrols
The compound is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols) . These are intermediates in preparations of nefopam, which is an analgesic, muscle relaxant, or antidepressant .
4. Reactant for Organocatalytic Tandem Three Component Reactions 4-Cyanobenzoyl chloride, a derivative of 2-(4-Cyanobenzoyl)-5-methylpyridine, is a reactant for organocatalytic tandem three component reactions of aldehyde, alkyl vinyl ketone, and amide .
5. Synthesis of Selective Angiotensin II AT2 Receptor Agonists The compound is employed as a reactant for the synthesis of selective angiotensin II AT2 receptor agonists with reduced CYP 450 inhibition .
Synthesis of Allosteric Glucokinase Activators
4-Cyanobenzoyl chloride is also used in the synthesis of allosteric glucokinase activators . These activators are potential therapeutic agents for the treatment of type 2 diabetes.
7. Synthesis of Hydantoin Derivatives with Antiproliferative Activity The compound is used in the synthesis of hydantoin derivatives with antiproliferative activity . These derivatives have potential applications in cancer treatment.
Synthesis of P2X7 Receptor Antagonists
4-Cyanobenzoyl chloride is employed in the synthesis of P2X7 receptor antagonists . These antagonists are potential therapeutic agents for the treatment of pain and inflammation.
properties
IUPAC Name |
4-(5-methylpyridine-2-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-2-7-13(16-9-10)14(17)12-5-3-11(8-15)4-6-12/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUKRLBJMMQJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247681 | |
| Record name | 4-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanobenzoyl)-5-methylpyridine | |
CAS RN |
1187166-50-2 | |
| Record name | 4-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




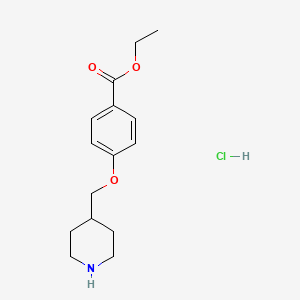
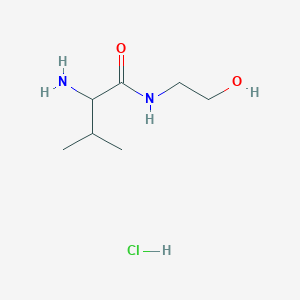


![3-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439924.png)
![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439926.png)

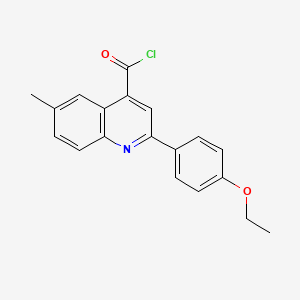

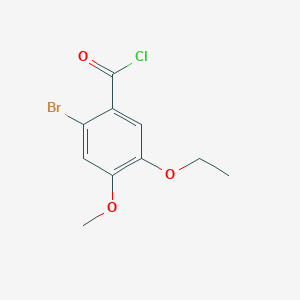
![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1439936.png)
![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1439937.png)
